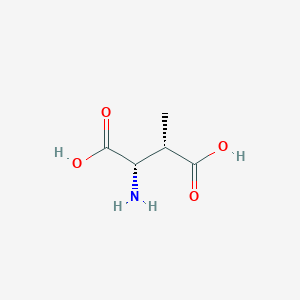
threo-3-methyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
threo-3-メチル-L-アスパラギン酸: は、L-α-アミノ酸のクラスに属する有機化合物です。これは、3-メチル置換基を持つアスパラギン酸の誘導体です。
準備方法
合成経路と反応条件: threo-3-メチル-L-アスパラギン酸は、いくつかの方法で合成できます。 一般的なアプローチの1つは、炭素-炭素結合の形成を触媒するスレオニンアルドラーゼの使用が含まれ、β-ヒドロキシ-α-アミノ酸のエンチオ-およびジアステレオ選択的合成を可能にします 。 別の方法には、スレオ-3-メチル-L-アスパラギン酸から®β-ヒドロキシイソ酪酸を調製する方法が含まれます .
工業生産方法: スレオ-3-メチル-L-アスパラギン酸の特定の工業生産方法は広く文書化されていませんが、スレオニンアルドラーゼを含む生触媒および酵素反応の使用は、高い立体選択性と温和な反応条件のために、大規模生産のための有望なアプローチです .
化学反応の分析
反応の種類: threo-3-メチル-L-アスパラギン酸は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去が含まれます。
還元: この反応は、水素の添加または酸素の除去が含まれます。
置換: この反応は、1つの官能基を別の官能基で置換することを含みます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)が含まれます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、スレオ-3-メチル-L-アスパラギン酸の酸化は、対応するケトンまたはアルデヒドの形成につながる可能性があります .
科学研究への応用
スレオ-3-メチル-L-アスパラギン酸は、次のようないくつかの科学研究への応用があります。
科学的研究の応用
Biochemical Research
Threo-3-methyl-L-aspartic acid serves as a substrate for studying enzyme-substrate interactions, particularly with methylaspartate ammonia-lyase (MAL). This enzyme catalyzes the reversible anti-elimination of ammonia to form alpha,beta-unsaturated compounds, playing a crucial role in the methylaspartate cycle.
Enzymatic Interaction Table
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Methylaspartate Ammonia-Lyase (MAL) | Catalyzes deamination | This compound | Mesaconate |
Research indicates that the methyl group enhances the substrate's affinity for MAL, leading to increased catalytic efficiency compared to aspartic acid, which lacks this modification .
Microbial Metabolism
This compound is vital in the metabolism of certain microorganisms, particularly in anaerobic bacteria and haloarchaea. It is involved in pathways that convert L-glutamic acid to acetyl-CoA through the methylaspartate cycle. Studies have shown that this compound supports microbial growth and energy production .
Pharmaceuticals
This compound is being investigated for potential therapeutic applications due to its unique biochemical properties. Its role in antibiotic structures, such as friulimicin and vicenistatin, highlights its significance in drug development .
Enzyme Engineering
A study focused on engineering MAL to enhance its ability to catalyze deamination reactions involving β-lysine demonstrated that structural similarities between β-lysine and this compound could allow for substrate conversion upon enzyme modification. The research provided insights into the binding properties of various substrates, emphasizing the importance of the methyl group in effective substrate binding .
Microbial Growth Studies
Research on Citrobacter amalonaticus illustrated the crucial role of this compound in microbial metabolism. The findings underscored its importance for energy production through the methylaspartate cycle, demonstrating its potential applications in biotechnology .
Industrial Applications
This compound has diverse applications across various fields:
- Biochemistry : Utilized as a model compound for studying enzyme interactions.
- Pharmaceuticals : Investigated for therapeutic potential due to its unique biochemical properties.
- Industrial Biotechnology : Explored for its role in microbial synthesis pathways, contributing to biofuel production and other bioprocesses .
作用機序
スレオ-3-メチル-L-アスパラギン酸の作用機序には、特定の酵素の基質としての役割が含まれます。 たとえば、これはメチルアスパラギン酸アンモニアリアーゼによって代謝され、アンモニアの可逆的なアンチ脱離によってα、β-不飽和結合の形成を触媒します 。 この反応は、特定の微生物の炭素代謝に不可欠なメチルアスパラギン酸サイクルの一部です .
類似化合物との比較
類似化合物:
L-スレオ-3-メチルアスパラギン酸: グルタミン酸ムターゼによって形成され、メチルアスパラギン酸アンモニアリアーゼによって代謝される珍しいアミノ酸.
2S,3S-3-メチルアスパラギン酸: アスパラギン酸の別の誘導体であり、同様の特性を持っています.
独自性: スレオ-3-メチル-L-アスパラギン酸は、その特定の立体化学とメチルアスパラギン酸サイクルにおける役割により、ユニークです。 さまざまな化学反応を起こす能力とさまざまな分野における応用は、科学研究や産業用途のための貴重な化合物となっています .
生物活性
Threo-3-methyl-L-aspartic acid (t-3-MA) is a non-proteinogenic amino acid derived from aspartic acid, characterized by its unique threo stereochemistry. This compound plays a significant role in various biological processes, particularly in the methylaspartate cycle and microbial metabolism. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C5H9NO4
- Molecular Weight : Approximately 147.13 g/mol
- IUPAC Name : (2S,3S)-2-amino-3-methylbutanedioic acid
Role in Biological Systems
This compound is primarily involved in the methylaspartate cycle , a metabolic pathway crucial for certain microorganisms. It acts as a substrate for the enzyme methylaspartate ammonia-lyase (MAL) , which catalyzes the reversible anti-elimination of ammonia to form alpha,beta-unsaturated compounds like mesaconate. This process is vital for the catabolism of L-glutamic acid to acetyl-CoA, especially in anaerobic bacteria and haloarchaea .
The biological activity of this compound is largely attributed to its interaction with enzymes. The methyl group at the third carbon enhances the substrate's affinity for MAL, facilitating efficient catalysis. Studies indicate that the presence of this methyl group significantly influences enzyme kinetics, as shown in comparative analyses with aspartic acid, which lacks this modification .
Enzymatic Interactions
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Methylaspartate Ammonia-Lyase (MAL) | Catalyzes deamination | This compound | Mesaconate |
The kinetic parameters of MAL when interacting with t-3-MA have been thoroughly investigated. For instance, the apparent affinity constants (Km) for t-3-MA are significantly lower than those for aspartic acid, indicating a stronger binding and subsequent catalytic efficiency .
Case Studies and Research Findings
- Enzyme Engineering : A study focused on engineering MAL to enhance its ability to catalyze deamination reactions involving β-lysine. The findings suggested that structural similarities between β-lysine and t-3-MA could allow for substrate conversion upon enzyme modification .
- Microbial Metabolism : Research highlighted the role of t-3-MA in the metabolism of Citrobacter amalonaticus, demonstrating its importance in microbial growth and energy production through the methylaspartate cycle .
- Comparative Studies : Investigations comparing t-3-MA with other aspartate derivatives revealed that the methyl group is critical for effective substrate binding and catalysis by MAL. The absence of this group in aspartic acid led to significantly reduced enzymatic activity .
Applications in Research and Industry
This compound has diverse applications across various fields:
- Biochemistry : Used as a model compound for studying enzyme-substrate interactions.
- Pharmaceuticals : Investigated for potential therapeutic applications due to its unique biochemical properties.
- Industrial Biotechnology : Explored for its role in microbial synthesis pathways, contributing to biofuel production and other bioprocesses .
特性
CAS番号 |
6061-13-8 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChIキー |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
SMILES |
CC(C(C(=O)O)N)C(=O)O |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
CC(C(C(=O)O)N)C(=O)O |
Key on ui other cas no. |
6061-13-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















